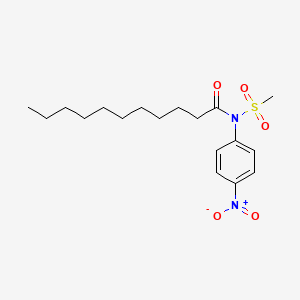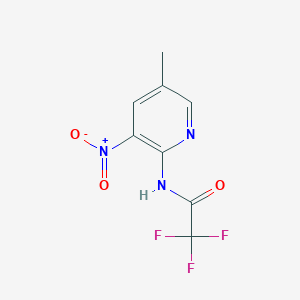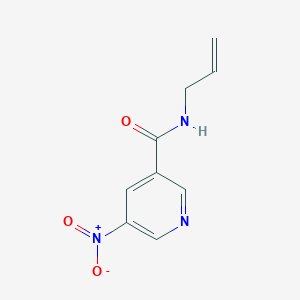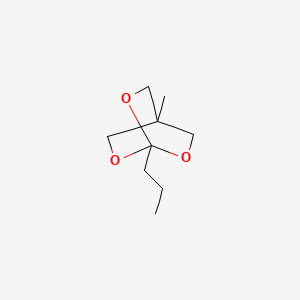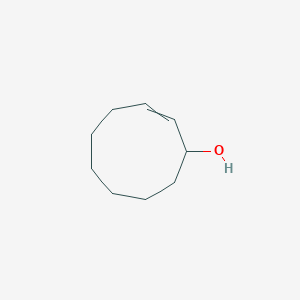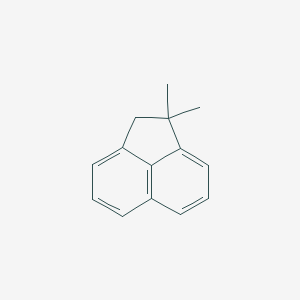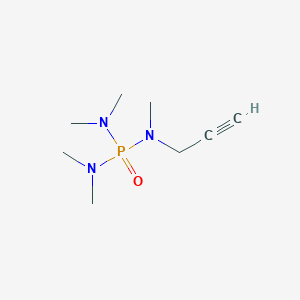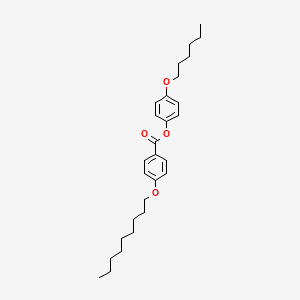
4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of liquid crystal compounds. These compounds are known for their unique properties, which make them useful in various applications, particularly in the field of display technologies. The compound consists of a phenyl ring substituted with a hexyloxy group and a benzoate ester substituted with a nonyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(nonyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other liquid crystal compounds.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate involves its ability to align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment is due to the compound’s liquid crystalline properties, which allow it to exhibit both fluidity and anisotropy. The molecular targets include the alignment layers in display devices, where the compound’s orientation affects the optical properties of the display .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(butyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of alkoxy groups, which provide a balance between flexibility and rigidity. This balance enhances its liquid crystalline properties, making it particularly suitable for use in high-performance display technologies .
Propriétés
Numéro CAS |
60127-43-7 |
|---|---|
Formule moléculaire |
C28H40O4 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C28H40O4/c1-3-5-7-9-10-11-13-23-30-25-16-14-24(15-17-25)28(29)32-27-20-18-26(19-21-27)31-22-12-8-6-4-2/h14-21H,3-13,22-23H2,1-2H3 |
Clé InChI |
LSIHMDFOFJFJPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
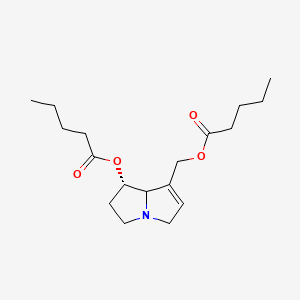
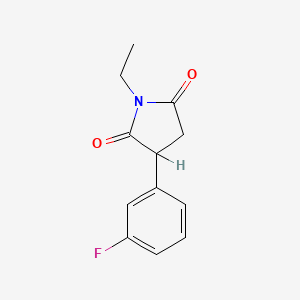
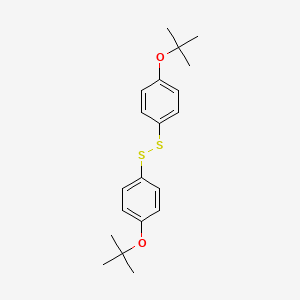
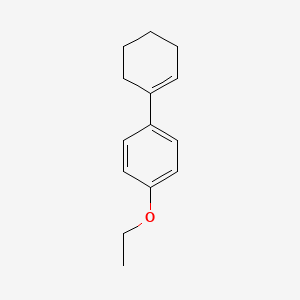
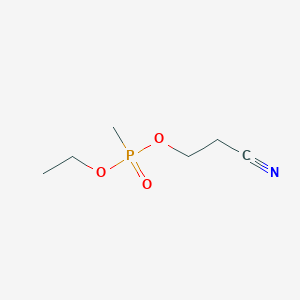
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
